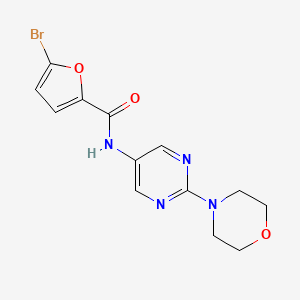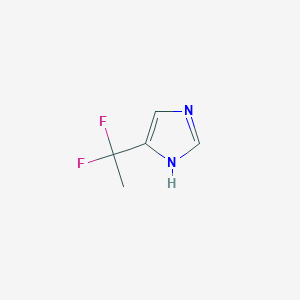![molecular formula C19H21N3O5 B2659100 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396767-36-4](/img/structure/B2659100.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, also known as BFPFU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BFPFU is a urea derivative that has been synthesized using a novel method and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Targeting the Urokinase Receptor for Breast Tumor Metastasis
A study conducted by Wang et al. (2011) focused on virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of analogues that demonstrated significant effects on breast MDA-MB-231 invasion, migration, and adhesion, as well as blocking angiogenesis. These compounds exhibited potential as starting points for developing treatments against breast tumor metastasis (Wang et al., 2011).
Chemical Reactivity in Solvents
The work by D’Anna et al. (2011) explored the rearrangement reactions of certain arylhydrazones in different solvent conditions, shedding light on chemical reactivity between protic polar (or dipolar aprotic) and apolar solvents. This study contributes to understanding the solvent effects on chemical reactions, which is crucial in synthetic chemistry (D’Anna et al., 2011).
Synthesis and Antimicrobial Activities
El‐Barbary et al. (2011) investigated the synthesis and antimicrobial activities of aza‐uracil derivatives, including their interactions with various compounds, showcasing the importance of these derivatives in developing new antimicrobial agents (El‐Barbary et al., 2011).
Role of Orexin-1 Receptor in Compulsive Food Consumption
Research by Piccoli et al. (2012) on the role of Orexin-1 Receptor mechanisms in compulsive food consumption highlights the potential of targeting specific neural pathways to treat eating disorders with a compulsive component, indicating a novel pharmacological treatment path (Piccoli et al., 2012).
Enhancing Endurance Capacity
A study by Fan et al. (2014) on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine and its effects on swimming endurance capacity in mice provided insights into its potential for enhancing endurance and facilitating recovery from fatigue. This research opens avenues for developing therapeutic strategies for fatigue (Fan et al., 2014).
Antimicrobial and Anti-Proliferative Activities
The study by Al-Mutairi et al. (2019) on the synthesis, antimicrobial, and anti-proliferative activities of novel compounds demonstrates the potential of these compounds in treating infections and cancer, highlighting the importance of chemical synthesis in drug development (Al-Mutairi et al., 2019).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-18(14-5-8-25-11-14)22-6-3-13(4-7-22)10-20-19(24)21-15-1-2-16-17(9-15)27-12-26-16/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMWLNZSUCNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659018.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2659022.png)

![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)

![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)

![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2659032.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)